
4-(4-tert-Butylbenzoyl)quinoline
Overview
Description
4-(4-tert-Butylbenzoyl)quinoline is a synthetic compound that belongs to the class of quinoline derivatives. It is known for its unique chemical structure and biological activity, making it widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butylbenzoyl)quinoline can be achieved through various methods. One common approach involves the reaction between 4-tert-butylbenzoyl chloride and quinoline under specific conditions . Another method includes the use of activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reactions, and Pd-catalyzed Buchwald–Hartwig amination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butylbenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
4-(4-tert-Butylbenzoyl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-tert-Butylbenzoyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to target bacterial type II topoisomerases, such as gyrase and topoisomerase IV, converting them into toxic enzymes that fragment the bacterial chromosome . This mechanism is crucial for its antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
4-(4-tert-Butylbenzoyl)quinoline is unique due to its specific tert-butylbenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-tert-Butylbenzoyl)quinoline, and how do reaction conditions influence yield and purity?
The compound can be synthesized via Friedländer condensation or oxidative cyclization. For Friedländer synthesis, anthranilic acid derivatives react with ketones under acidic conditions (e.g., H₂SO₄) at 80–120°C, yielding the quinoline core. Oxidative cyclization using catalysts like Pd(OAc)₂ in DMF at 100°C may improve regioselectivity. Key parameters include temperature control (±5°C) to minimize side reactions and pH optimization (e.g., pH 4–6 for cyclization) to enhance purity . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating >95% pure product .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and tert-butyl groups (δ 1.3 ppm, singlet).
- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and quinoline ring vibrations (C=N at ~1600 cm⁻¹).
- X-ray diffraction : Resolve crystal packing and dihedral angles between the benzoyl and quinoline moieties, which influence intermolecular interactions .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 334) .
Q. How should researchers design initial biological activity studies for this compound?
Begin with in vitro assays :
- Antimicrobial : MIC assays against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) using 1–100 μM concentrations.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing activity to known inhibitors (e.g., staurosporine) .
Advanced Research Questions
Q. How can multi-step synthesis protocols be optimized to improve yield in this compound production?
- Stepwise monitoring : Use HPLC or TLC to track intermediates (e.g., tert-butylbenzoyl chloride coupling to quinoline).
- Solvent selection : Replace polar aprotic solvents (DMF) with toluene for benzoylation to reduce side-product formation .
- Catalyst screening : Test Pd/C vs. CuI for Ullmann-type couplings; optimize ligand ratios (e.g., 1:1.2 Pd:phenanthroline) to enhance turnover .
Q. What computational methods are suitable for predicting the stability and reactivity of this compound?
- DFT calculations (B3LYP/6-31G(d,p)) : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
- NBO analysis : Quantify hyperconjugative interactions (e.g., C=O → quinoline π-system) contributing to stability .
- Molecular dynamics simulations : Model solvation effects in DMSO/water mixtures to assess aggregation tendencies .
Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?
- Dose-response normalization : Re-evaluate data using standardized units (e.g., μM vs. μg/mL).
- Assay validation : Compare results across multiple platforms (e.g., fluorescence vs. luminescence).
- Structural analogs : Test 4-(4-methylbenzoyl)quinoline to isolate the tert-butyl group’s contribution to activity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in 4-substituted quinoline derivatives?
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups at the 4-position.
- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic descriptors with IC₅₀ values .
- Crystallographic overlay : Compare binding modes in protein-ligand complexes (e.g., CYP450 enzymes) .
Q. What mechanistic insights can be gained from kinetic studies of this compound reactions?
- Isotopic labeling : Use ¹⁸O-labeled carbonyl groups to trace acyl transfer pathways .
- Rate determination : Monitor reaction progress via UV-Vis (λ = 320 nm for quinoline intermediates) under varying temperatures (Arrhenius analysis) .
- Transition-state modeling : Apply DFT to identify rate-limiting steps (e.g., ring closure vs. benzoylation) .
Q. How does this compound interact with biological membranes, and what are the implications for drug delivery?
- Lipophilicity assays : Measure logP values (e.g., shake-flask method) to predict membrane permeability.
- Langmuir monolayers : Study insertion kinetics into phospholipid layers at air-water interfaces.
- MD simulations : Model interactions with lipid bilayers to identify preferred orientations (e.g., quinoline ring parallel to membrane surface) .
Q. What advanced techniques are used to evaluate the compound’s stability under physiological conditions?
Properties
IUPAC Name |
(4-tert-butylphenyl)-quinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-20(2,3)15-10-8-14(9-11-15)19(22)17-12-13-21-18-7-5-4-6-16(17)18/h4-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVLCORKHNFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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